molecular formula C14H11F3N4O B8338816 4-amino-1-benzyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridin-2-one

4-amino-1-benzyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridin-2-one

Cat. No. B8338816
M. Wt: 308.26 g/mol
InChI Key: OQBWPSLLJDBFNI-UHFFFAOYSA-N
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Description

4-amino-1-benzyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridin-2-one is a useful research compound. Its molecular formula is C14H11F3N4O and its molecular weight is 308.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-1-benzyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-1-benzyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-amino-1-benzyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridin-2-one

Molecular Formula

C14H11F3N4O

Molecular Weight

308.26 g/mol

IUPAC Name

4-amino-1-benzyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C14H11F3N4O/c15-14(16,17)10-6-9-11(12(18)19-10)20-13(22)21(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,18,19)(H,20,22)

InChI Key

OQBWPSLLJDBFNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC(=NC(=C3NC2=O)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Benzyl-4-benzylamino-6-trifluoromethyl-1,3-dihydro-imidazo[4,5-c]pyridine-2-one (2.63 g, 6.60 mmol) was dissolved in c.H2SO4 (50 ml) and the reaction mixture was stirred at room temperature for 30 minutes. The reaction mixture was cooled to 0° C. and ice was added. K2CO3 (150 g) was dissolved in water (700 ml) and the reaction mixture was added dropwise. The aqueous was extracted with EtOAc (6×500 ml). The combined organics were washed with brine (200 ml), dried over MgSO4 and concentrated in vacuo to give the title compound (1.20 g) as a white solid.
Name
1-Benzyl-4-benzylamino-6-trifluoromethyl-1,3-dihydro-imidazo[4,5-c]pyridine-2-one
Quantity
2.63 g
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reactant
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50 mL
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150 g
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700 mL
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solvent
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Synthesis routes and methods II

Procedure details

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O=c1[nH]c2c(NCc3ccccc3)nc(C(F)(F)F)cc2n1Cc1ccccc1
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